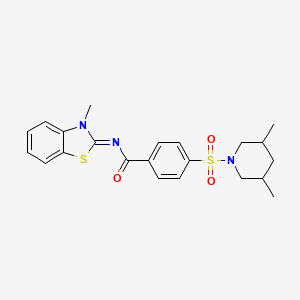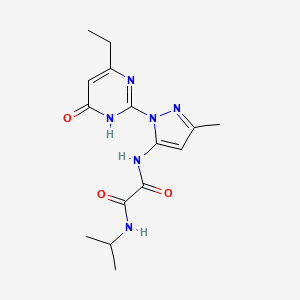
1-(1H-Pyrazol-5-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 1-(1H-Pyrazol-5-yl)cyclopropane-1-carboxylic acid is 1S/C7H8N2O2/c10-6(11)7(2-3-7)9-5-1-4-8-9/h1,4-5H,2-3H2,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 152.15.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A novel method for synthesizing 1,3,5-trisubstituted pyrazoles, involving 1-Cyanocyclopropane-1-carboxylates reacting with arylhydrazines in the presence of Brönsted acid, has been developed. The process results in structurally diverse pyrazole derivatives, confirmed by X-ray crystallography (Xue et al., 2016).
- Research on the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives showcased successful conversion and characterization using various spectroscopic techniques and quantum-chemical calculations (Yıldırım et al., 2005).
- The creation of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives emphasized the chelation property of these compounds with metals, leading to structurally distinct chelate complexes, as elucidated by single crystal X-ray diffraction (Radi et al., 2015).
Chemical Analysis and Properties
- Studies involving the synthesis and structural analysis of pyrazole derivatives, like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, highlighted their formation and stability, complemented by thermodynamic properties and tautomerism investigations (Shen et al., 2012).
- The development of a scalable synthesis for partial nicotinic acid receptor agonists, involving the efficient preparation of 1,4,5,6-tetrahydro-3-(1H-tetrazol-5-yl)cyclopenta[c]pyrazole, showcased a new one-pot process starting from readily available materials, signifying the compound's potential in medical applications (Wilson et al., 2009).
- The synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation revealed a method with significant reduction in reaction times, highlighting the efficiency of this approach in chemical synthesis (Machado et al., 2011).
Application in Coordination Chemistry
- The synthesis of complexes and coordination polymers using pyrazole-carboxylic acid ligands and various metal ions resulted in novel compounds with distinct supramolecular structures and magnetic properties, providing insights into ligand conformation and interaction effects in crystal engineering (Radi et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
1-(1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-6(11)7(2-3-7)5-1-4-8-9-5/h1,4H,2-3H2,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAAXHOMCFVTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(9-methyl-4-((4-methylbenzyl)thio)-2-(o-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2466831.png)







![N-(3-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2466845.png)

